Novel dihydrooxazine and dihydrothiazine ring-fused tricyclic quinolonecarboxylic acid derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with comparable or even superior efficacy to Ofloxacin in some cases. []
Pyridobenzoxazepine derivatives based on the [4-(4-Methylpiperazin-1-yl)phenyl]methanol scaffold have shown potential as multi-receptor targeting agents for treating schizophrenia. []
Derivatives have been investigated for various other therapeutic applications, including:* Anticonvulsants: Aryl- and spirocycloalkyl-pyrrolidine-2,5-dione derivatives showed promising anticonvulsant activity in the maximum electroshock seizure and pentetrazole seizure threshold tests. []* Anti-inflammatory agents: JTE-607, a proinflammatory cytokine inhibitor, demonstrated a protective effect in a mouse septic shock model by inhibiting proinflammatory cytokine production. [] * Treatment of osteoporosis: OST-4077, a selective cathepsin K inhibitor, inhibited bone resorption and prevented bone loss in ovariectomized rats, indicating potential for treating osteoporosis. []
(4-(Phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone, a derivative incorporating the [4-(4-Methylpiperazin-1-yl)phenyl]methanol scaffold, exhibits aggregation-induced emission, polymorphism, and mechanochromism. [] These properties make it a promising candidate for applications such as mechanosensors and security inks.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: